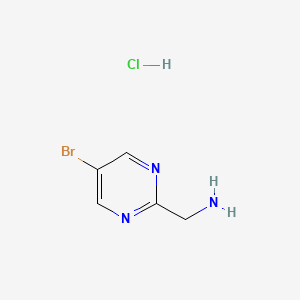
6-Fluoro-4-metil-2,3-dihidro-1,4-benzoxazina
Descripción general
Descripción
6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is a chemical compound with the molecular formula C9H10FNO . It has a molecular weight of 167.18 .
Molecular Structure Analysis
The InChI code for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is 1S/C9H10FNO/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 . The InChI key is YWVQRAMUUJKKBA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The predicted boiling point of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is 253.8±40.0 °C . The predicted density is 1.172±0.06 g/cm3 . The predicted pKa is 5.78±0.20 .Aplicaciones Científicas De Investigación
Aplicaciones Antivirales
Los derivados del indol, que comparten un motivo estructural similar a la 6-Fluoro-4-metil-2,3-dihidro-1,4-benzoxazina, se ha informado que exhiben actividades antivirales significativas. Por ejemplo, ciertos compuestos basados en el indol han mostrado actividad inhibitoria contra la influenza A y otros virus . Esto sugiere que nuestro compuesto de interés podría potencialmente ser modificado para mejorar sus propiedades antivirales y podría servir como un compuesto líder en el desarrollo de nuevos fármacos antivirales.
Propiedades Antiinflamatorias
El andamiaje del indol es conocido por sus efectos antiinflamatorios. Dado que la this compound es un derivado del indol, puede poseer propiedades antiinflamatorias que podrían ser beneficiosas para tratar afecciones como la artritis o la enfermedad inflamatoria intestinal . La investigación adicional podría explorar su eficacia y mecanismo de acción en las vías inflamatorias.
Potencial Anticancerígeno
Los compuestos con la estructura del indol se han explorado por sus propiedades anticancerígenas. La capacidad de la this compound para interactuar con varios objetivos biológicos podría aprovecharse para desarrollar nuevos agentes anticancerígenos. Su eficacia contra líneas celulares cancerosas específicas y su potencial para actuar como un agente quimioterapéutico requieren una investigación detallada .
Actividad Antimicrobiana
La complejidad estructural de la this compound la convierte en una candidata para el desarrollo de fármacos antimicrobianos. Su potencial para interrumpir la división celular bacteriana al inhibir proteínas clave como FtsZ podría ser un avance significativo en la lucha contra las bacterias resistentes a los antibióticos .
Usos Antidepresivos y Antipsicóticos
Los derivados de benzoxazina se han identificado en la síntesis de fármacos con efectos antidepresivos y antipsicóticos. El perfil farmacológico de la this compound podría optimizarse para tratar trastornos de salud mental, proporcionando una nueva vía para la intervención terapéutica .
Efectos Antioxidantes
El núcleo del indol se asocia con propiedades antioxidantes, que son cruciales para proteger las células del estrés oxidativo. La investigación sobre la capacidad antioxidante de la this compound podría conducir a su aplicación en la prevención o el tratamiento de enfermedades causadas por daño oxidativo .
Actividad Antidiabética
Los derivados del indol han mostrado promesa en el manejo de la diabetes. Al examinar la interacción de la this compound con varias enzimas y receptores involucrados en el metabolismo de la glucosa, podría desarrollarse en un medicamento antidiabético .
Aplicaciones Antihistamínicas y Antifúngicas
La versatilidad de los derivados del indol se extiende a su uso como antihistamínicos y agentes antifúngicos. El compuesto en cuestión podría estudiarse por su potencial para aliviar reacciones alérgicas o para combatir infecciones fúngicas, expandiendo su alcance terapéutico .
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics
The compound’s bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all areas that require further investigation .
Result of Action
More research is needed to understand the specific molecular and cellular changes that occur as a result of the compound’s action .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s action .
Análisis Bioquímico
Biochemical Properties
6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, influencing cellular processes and metabolic pathways . The compound’s molecular structure allows it to interact with specific targets, leading to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or gene expression modulation. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism, affecting overall cellular function . Understanding these interactions is crucial for elucidating the compound’s biochemical effects .
Transport and Distribution
Within cells and tissues, 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues or cellular compartments . The distribution of the compound is essential for its biochemical activity and effects .
Subcellular Localization
The subcellular localization of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .
Propiedades
IUPAC Name |
6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVQRAMUUJKKBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



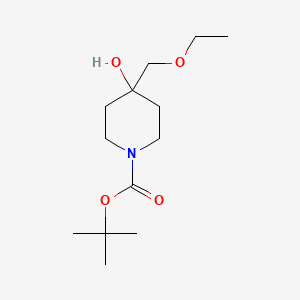

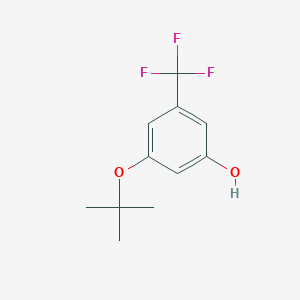

![(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine](/img/structure/B1447465.png)


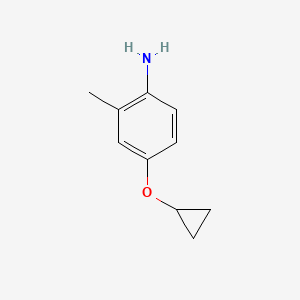
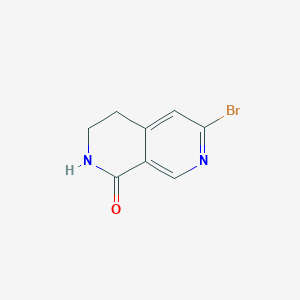
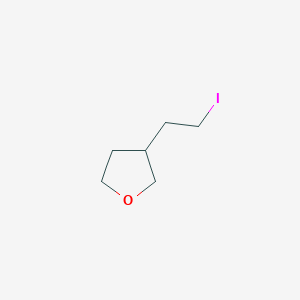
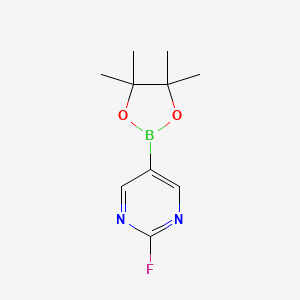
![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1447478.png)

